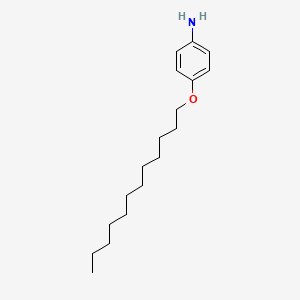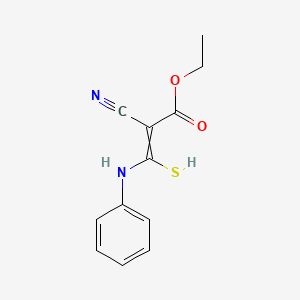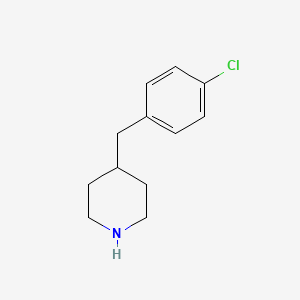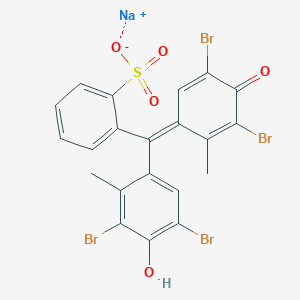
Bromocresol Blue Sodium Salt
概要
説明
Bromocresol Blue Sodium Salt, also known as 3′,3″,5′,5″-Tetrabromo-m-cresolsulfonphthalein sodium salt, is a chemical compound with the molecular formula C21H13Br4NaO5S . It is commonly used as a pH indicator, changing from yellow (pH 3.8) to blue color (pH 5.4) .
Molecular Structure Analysis
The molecular weight of Bromocresol Blue Sodium Salt is 720.00 g/mol . The Hill Formula for this compound is C21H13Br4NaO5S .
Chemical Reactions Analysis
In aqueous solution, Bromocresol Blue Sodium Salt will ionize to give the monoanionic form (yellow), which further deprotonates at higher pH to give the dianionic form (blue), stabilized by resonance . The acid dissociation constant (pKa) of this reaction is 4.8 .
Physical And Chemical Properties Analysis
Bromocresol Blue Sodium Salt is a crystalline compound . It is highly ionizable in water . The compound exhibits a transition range from pH 3.8 (yellow) to pH 5.4 (blue) .
科学的研究の応用
Sulphate Determination in Soils
Bromocresol Blue Sodium Salt is utilized in the agricultural sector, particularly in determining sulphate content in soils. Classical methods are not generally suitable for this purpose, but Bromocresol Blue Sodium Salt, when used with other chemicals, enhances the sensitivity and ease of detection for sulphate determination. This method is simple, rapid, and free from serious interference, making it an essential tool for agricultural research and soil analysis (Little, 1953).
Wastewater Treatment
In environmental science, Bromocresol Blue Sodium Salt is part of a family of triarylmethane dyes used in the adsorption process for wastewater treatment. This process is crucial for removing hazardous dyes from water, thereby protecting aquatic ecosystems. The use of Bromocresol Blue Sodium Salt in this context underscores its significant role in maintaining environmental health and safety (Dada et al., 2020).
Chromovitrectomy in Ophthalmology
Bromocresol Blue Sodium Salt is also used in the medical field, specifically in ophthalmology. It serves as a vital dye during vitreoretinal surgery, known as chromovitrectomy. This application is crucial for enhancing the visualization of intraocular structures during surgery, aiding in the treatment of various eye conditions. The use of Bromocresol Blue Sodium Salt in this domain highlights its importance in advancing medical procedures and patient care (Rodrigues et al., 2007).
作用機序
Target of Action
Bromocresol Green (Sodium Salt) primarily targets serum albumin in the human body . Serum albumin is a protein that plays a crucial role in transporting various substances, including hormones, drugs, and metabolic waste products .
Mode of Action
In the presence of acidic conditions, Bromocresol Green (Sodium Salt) interacts with albumin, resulting in an increase in absorbance at 630nm . This change in absorbance is directly linked to the concentration of albumin .
Biochemical Pathways
Bromocresol Green (Sodium Salt) affects the biochemical pathway related to the measurement of serum albumin concentration . The interaction between Bromocresol Green (Sodium Salt) and albumin under acidic conditions triggers a change in the color of the solution, which is used to estimate the concentration of albumin .
Pharmacokinetics
It is known that the compound is sparingly soluble in water but very soluble in ethanol and diethyl ether . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of Bromocresol Green (Sodium Salt) is the color change it induces when interacting with albumin . This color change, from yellow (pH 4.0) to blue (pH 5.4), is used as a diagnostic technique to measure serum albumin concentration within mammalian blood samples .
Action Environment
The action of Bromocresol Green (Sodium Salt) is influenced by environmental factors such as pH . The compound is used as a pH indicator, changing from yellow at pH 3.8 to blue at pH 5.4 . Therefore, the efficacy and stability of Bromocresol Green (Sodium Salt) can be affected by the acidity or alkalinity of the environment in which it is used .
Safety and Hazards
将来の方向性
Bromocresol Blue Sodium Salt has potential applications in various fields. For instance, it has been used in a green-adapted spectrophotometric method for the determination of fostemsavir, a drug used to treat multidrug-resistant HIV-1 infection . The method involved the extraction of fostemsavir with Bromocresol Blue Sodium Salt to form a yellow ion-pair complex . This highlights the potential of Bromocresol Blue Sodium Salt in the development of sustainable processes in chemical research .
特性
IUPAC Name |
sodium;2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRPDUUWGYUTE-VSORCOHTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromocresol Blue Sodium Salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bromocresol Green Sodium Salt interact with Sodium Dodecyl Sulfate, and what are the downstream effects of this interaction?
A1: Bromocresol Green Sodium Salt (BCG), an anionic dye, interacts with Sodium Dodecyl Sulfate (SDS), an anionic surfactant, primarily through a combination of hydrophobic interactions, ion-ion interactions, and electrostatic forces. [] This interaction leads to the formation of mixed micelles at a concentration known as the critical micelle concentration (CMC). [] The presence of BCG influences the CMC of SDS, causing it to decrease initially with increasing BCG concentration. [] This suggests that BCG molecules incorporate into the SDS micelles, affecting their aggregation behavior. []
Q2: How does temperature affect the aggregation behavior of the Bromocresol Green Sodium Salt and Sodium Dodecyl Sulfate mixture?
A3: Temperature plays a crucial role in the aggregation behavior of the BCG and SDS mixture. Research demonstrates that the CMC of the mixture gradually increases with increasing temperature in both water and aqueous additive solutions. [] This suggests that higher temperatures disfavor micelle formation, likely due to increased thermal agitation disrupting the interactions between BCG and SDS molecules. [] Furthermore, the free energy of aggregation becomes more negative with increasing temperature, indicating that the aggregation process becomes more spontaneous at higher temperatures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



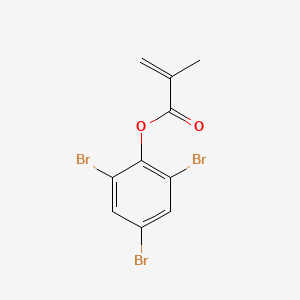
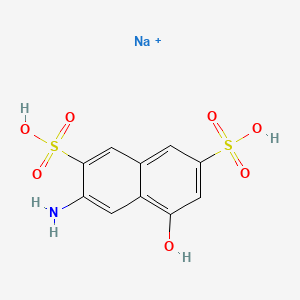
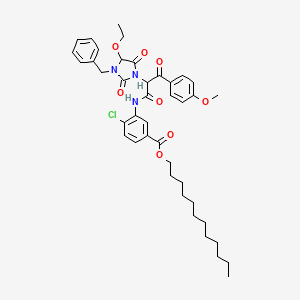


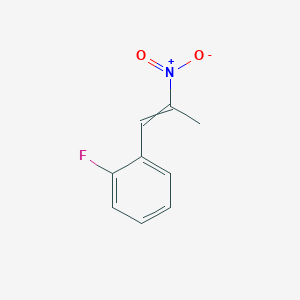
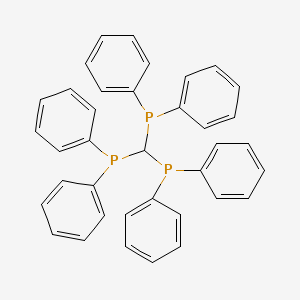
![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)

